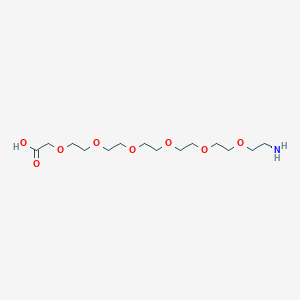

H2N-Peg6-CH2cooh

Description

H2N-PEG6-CH2COOH is a bifunctional polyethylene glycol (PEG)-based compound comprising an amino (-NH2) terminus, a six-unit PEG spacer (PEG6), and a terminal carboxylic acid (-CH2COOH) group. Its molecular formula is C15H31NO8, with a molecular weight of 353.41 g/mol and a LogP value of 0.2197, indicating moderate hydrophilicity . The compound is widely utilized in antibody-drug conjugates (ADCs), drug delivery systems, and nanotechnology due to its biocompatibility, water solubility, and dual-reactive termini (amine and carboxyl groups), which enable versatile bioconjugation .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLUGZQOTYAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H2N-Peg6-CH2cooh typically involves the following steps:

Polyethylene Glycol Activation: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated polyethylene glycol intermediate.

Amination: The activated polyethylene glycol is then reacted with ammonia or an amine to introduce the amino group, resulting in amino-polyethylene glycol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.

Continuous Amination: The activated polyethylene glycol is continuously reacted with ammonia or an amine in a controlled environment.

Large-Scale Carboxylation: The amino-polyethylene glycol is then carboxylated using industrial-grade carboxylating agents under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: H2N-Peg6-CH2cooh can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitro-polyethylene glycol derivatives.

Reduction: Hydroxy-polyethylene glycol derivatives.

Substitution: Various substituted polyethylene glycol derivatives depending on the nucleophile used.

Scientific Research Applications

Bioconjugation

H2N-Peg6-CH2cooh is predominantly used in bioconjugation processes, where it acts as a linker to attach various biomolecules, including peptides, proteins, and nucleic acids. This application is crucial in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).

Advantages:

- Enhances solubility and stability of conjugated molecules.

- Reduces non-specific interactions in biological systems.

Drug Delivery Systems

Due to its PEG component, this compound is often incorporated into drug delivery systems to improve the pharmacokinetics of therapeutic agents. The PEGylation process helps to prolong circulation time in the bloodstream and reduce immunogenicity.

Case Study:

A study demonstrated that PEGylated peptides using this compound exhibited significantly improved stability and reduced aggregation tendencies compared to their non-PEGylated counterparts.

Peptide Synthesis

In peptide synthesis, this compound serves as a valuable building block for creating heterobifunctional linkers. This allows for the synthesis of complex peptide structures that can be utilized in vaccine development and diagnostics.

Experimental Findings:

Research indicates that peptides synthesized with this compound showed enhanced binding affinity to target receptors due to improved structural flexibility provided by the PEG linker .

Biomedical Materials

The compound is also employed in the development of biomedical materials, such as hydrogels and scaffolds for tissue engineering. The incorporation of this compound into these materials enhances their mechanical properties and biocompatibility.

Application Example:

Hydrogels modified with this compound demonstrated superior cell adhesion and proliferation rates in vitro, making them suitable candidates for tissue engineering applications.

Mechanism of Action

The mechanism by which H2N-Peg6-CH2cooh exerts its effects involves its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, or ketone groups to form amide or imine linkages, while the carboxylic acid group can form ester or amide bonds with hydroxyl or amino groups. These reactions enable the compound to modify and stabilize biomolecules, enhance drug delivery, and create functionalized materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Three structurally related PEG-based compounds are analyzed:

H2N-PEG2-CH2COOH (CAS: Not provided): Shorter PEG chain (2 units) with identical terminal groups (-NH2 and -COOH) .

HO-PEG6-CH2COOH (CAS: 120394-66-3): Same PEG6 chain but replaces the amino group with a hydroxyl (-OH) terminus .

PEG Acetic Acid (General structure: PEG-COOH): A broad class of PEG-carboxylic acids with variable chain lengths and terminal groups .

Physicochemical Properties

- Solubility : this compound exhibits superior water solubility compared to H2N-PEG2-CH2COOH due to its longer PEG chain, which enhances hydrophilicity . HO-PEG6-CH2COOH, while water-soluble, lacks the amine group, limiting its conjugation versatility .

- Polar Surface Area (PSA) : this compound has a PSA of 118.7 Ų , reflecting its high polarity due to -NH2 and -COOH groups .

Reactivity and Stability

- This compound : The amine group reacts with electrophiles (e.g., NHS esters), while the carboxyl group forms amides via EDC/NHS chemistry. However, the amine group’s high reactivity in aqueous media may lead to hydrolysis, requiring pH optimization (e.g., pH 7–9) for stable conjugation .

- H2N-PEG2-CH2COOH : Shorter PEG chain reduces steric hindrance but may compromise solubility and in vivo circulation time .

- HO-PEG6-CH2COOH : The hydroxyl group is less reactive than -NH2, making it suitable for stable ether or ester linkages but less versatile in bioconjugation .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Functional Group Reactivity

Biological Activity

H2N-Peg6-CH2cooh, a compound featuring a polyethylene glycol (PEG) moiety, has garnered attention for its potential biological applications, particularly in drug delivery and bioconjugation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies, synthesis methods, and biological evaluations.

Chemical Structure and Properties

This compound is characterized by its structure, which includes:

- Amino group (NH2) : Allows for conjugation with various biomolecules.

- PEG chain (6 units) : Enhances solubility and biocompatibility.

- Carboxylic acid group (COOH) : Provides functional versatility for further modifications.

The molecular formula is with a molecular weight of approximately 335.39 g/mol .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Low-cost commercial chemicals are used to create the PEG linker.

- Reaction Conditions : The process often employs mild conditions to ensure the integrity of functional groups.

- Purification : Techniques such as dialysis and chromatography are used to isolate the final product effectively.

A notable synthesis method described involves the reaction of aminoxy PEG linkers with carboxylic acids, allowing for efficient formation of this compound .

1. Drug Delivery Applications

This compound has been studied for its role in enhancing drug delivery systems. The PEGylation process improves the pharmacokinetics of therapeutic agents by:

- Increasing Solubility : Enhancing water solubility of hydrophobic drugs.

- Reducing Immunogenicity : Masking drug molecules from immune recognition.

For instance, studies have shown that PEGylated compounds exhibit prolonged circulation time in vivo compared to their non-PEGylated counterparts .

2. Bioconjugation Potential

The presence of both amino and carboxylic acid functionalities allows this compound to serve as a versatile linker in bioconjugation processes:

- Targeted Drug Delivery : By attaching targeting ligands or antibodies, this compound can facilitate targeted delivery of therapeutics to specific cells or tissues.

Case studies have demonstrated successful conjugation with various peptides and proteins, enhancing their stability and efficacy in therapeutic applications .

Case Study 1: Enhanced Antibody Delivery

In a study examining the use of this compound as a linker for antibody-drug conjugates (ADCs), researchers found that the modified antibodies exhibited improved binding affinity and cellular uptake compared to traditional ADCs. The study concluded that the PEGylation significantly enhanced therapeutic efficacy in cancer models.

Case Study 2: Gene Therapy Vectors

Another investigation focused on using this compound in non-viral gene therapy vectors. The findings indicated that incorporating PEG linkers improved vector stability and transfection efficiency in mammalian cells, suggesting potential applications in gene therapy .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Drug Delivery | Improved solubility and reduced immunogenicity |

| Bioconjugation | Successful conjugation with peptides/proteins |

| Antibody Delivery | Enhanced binding affinity and uptake |

| Gene Therapy | Increased stability and transfection efficiency |

Q & A

Q. Key considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Validate purity using NMR (δ 3.5–3.7 ppm for PEG protons) and mass spectrometry (expected [M+H]+: ~450–500 Da).

Advanced: How can researchers address inconsistencies in NMR data when characterizing this compound?

Answer:

Inconsistencies often arise from PEG hydration or residual solvents. Mitigation strategies:

Multi-technique validation : Cross-check NMR with FTIR (C-O-C stretch at 1100 cm⁻¹) and MALDI-TOF MS .

Deuterated solvent optimization : Use D2O instead of DMSO-d6 to reduce signal splitting from PEG-water interactions.

Statistical analysis : Apply Grubbs’ test to identify outliers in integration ratios for PEG backbone protons .

Q. Example workflow :

| Technique | Parameter | Expected Outcome |

|---|---|---|

| ¹H NMR | δ 2.5–3.0 ppm (CH2COOH) | Single peak (no side products) |

| FTIR | 1700 cm⁻¹ (C=O stretch) | Confirms intact carboxylic acid |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Q. Best practices :

- For NMR, use a high-field instrument (≥400 MHz) and suppress water signals with presaturation.

Advanced: What experimental strategies optimize the conjugation efficiency of this compound with biomolecules?

Answer:

Conjugation efficiency depends on pH, stoichiometry, and activation methods:

pH optimization : Maintain pH 6.5–7.5 (carboxylic acid pKa ~4.5) to balance amine reactivity and carboxylate activation.

Molar ratio screening : Test 1:1 to 1:5 (PEG:biomolecule) ratios to minimize crosslinking .

Kinetic monitoring : Use SDS-PAGE or SEC-HPLC to track conjugation progress hourly .

Q. Critical pitfalls :

- Avoid over-activation of CH2COOH, which can lead to hydrolysis.

- Include a reducing agent (e.g., TCEP) if biomolecules contain disulfide bonds.

Basic: How should researchers handle solubility challenges with this compound in aqueous solutions?

Answer:

Q. Stability note :

- Avoid prolonged storage above 4°C to prevent PEG oxidation.

Advanced: How to design studies evaluating the in vivo stability of this compound-based conjugates?

Answer:

Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):

Animal models : Use Sprague-Dawley rats for pharmacokinetic studies; collect plasma at 0, 1, 4, 24, 48h post-injection.

Analytical methods : LC-MS/MS to quantify intact conjugate vs. free PEG fragments (LLOQ: 1 ng/mL) .

Control groups : Include unconjugated biomolecules and PEG-only controls to differentiate degradation pathways .

Q. Data interpretation :

- Calculate half-life (t½) using non-compartmental analysis (WinNonlin®).

- Correlate in vivo stability with in vitro serum incubation results (37°C, 24h).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.